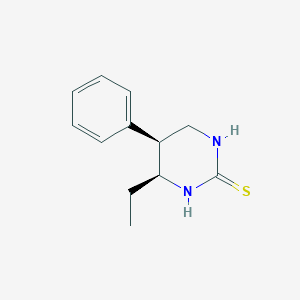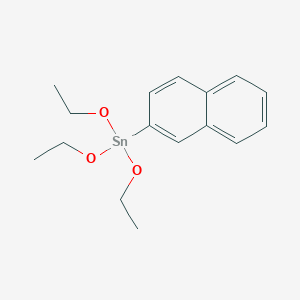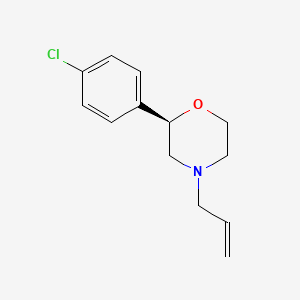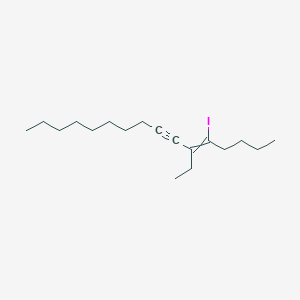
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its tetrahydropyrimidine ring, which is substituted with an ethyl group at the 4-position and a phenyl group at the 5-position. The presence of the thione group at the 2-position adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding tetrahydropyrimidine derivative.
Substitution: The ethyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, the compound’s chiral nature allows for selective binding to chiral receptors, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-one
- (4S,5S)-4-Methyl-5-phenyltetrahydropyrimidine-2(1H)-thione
- (4S,5S)-4-Ethyl-5-(4-chlorophenyl)tetrahydropyrimidine-2(1H)-thione
Uniqueness
(4S,5S)-4-Ethyl-5-phenyltetrahydropyrimidine-2(1H)-thione is unique due to its specific substitution pattern and the presence of the thione group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
921772-07-8 |
|---|---|
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
(4S,5S)-4-ethyl-5-phenyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C12H16N2S/c1-2-11-10(8-13-12(15)14-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H2,13,14,15)/t10-,11+/m1/s1 |
Clé InChI |
AISQVHHFGGDOAO-MNOVXSKESA-N |
SMILES isomérique |
CC[C@H]1[C@H](CNC(=S)N1)C2=CC=CC=C2 |
SMILES canonique |
CCC1C(CNC(=S)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)




![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)



![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)
![N-[(2S)-1-{[2-(dimethylamino)ethyl]amino}-4-methyl-1-oxopentan-2-yl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12617223.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12617231.png)
